4-Amino-3-fluoro-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-3-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSUFCILRVHAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-N-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 4-amino-3-fluoroaniline is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include 4-nitro-3-fluoro-N-methylbenzenesulfonamide.
Reduction: Products include 4-amino-3-fluoro-N-methylbenzenesulfinamide.
Substitution: Products include 4-amino-3-hydroxy-N-methylbenzenesulfonamide.
Scientific Research Applications
4-Amino-3-fluoro-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with proteins, influencing their structure and function. The fluorine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular weights, and properties of 4-Amino-3-fluoro-N-methylbenzenesulfonamide and related compounds:
Key Research Findings and Trends
Fluorine Impact: Fluorine at position 3 in the target compound likely enhances stability and bioavailability compared to non-fluorinated analogs (e.g., 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in ) .
Heterocyclic Integration: Compounds incorporating pyrimidine () or quinoxaline () cores demonstrate the importance of heterocycles in modulating selectivity and potency .
Solubility Challenges : Bulky substituents (e.g., difluoromethylsulfanyl in ) may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
4-Amino-3-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including an amino group, a fluorine atom, and a methyl group attached to a benzenesulfonamide backbone. Its distinct electronic and steric properties make it a subject of interest in pharmacological research, particularly for its potential biological activities.
The presence of the fluorine atom in this compound contributes to its unique reactivity and interaction with biological targets. The compound can engage in hydrogen bonding through its amino and sulfonamide groups, influencing protein structure and function. Additionally, the fluorine atom may participate in halogen bonding, enhancing the stability of the compound-protein complex. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit the proliferation of cancer cells, including human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at specific concentrations .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. It can bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways. This characteristic is particularly relevant in drug development, where such compounds may serve as lead candidates for therapeutic agents targeting specific diseases.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using an MTT assay. The results indicated that the compound could induce apoptosis in treated cells, suggesting a mechanism involving programmed cell death .
- Mechanistic Insights : Flow cytometric analysis showed that treatment with the compound resulted in a concentration-dependent increase in apoptotic cells among MCF-7 and T47D cell lines. This finding supports the hypothesis that this compound may act as an apoptosis-inducing agent .
Research Applications
The compound's unique properties make it valuable for various research applications:
- Medicinal Chemistry : As a building block for synthesizing novel pharmaceutical compounds.
- Biochemical Studies : To investigate enzyme-substrate interactions and protein-ligand binding dynamics.
- Antimicrobial Research : Exploring its potential as an antimicrobial agent due to its structural similarities with known sulfonamides .
Q & A
Q. Why do biological assay results vary between research groups for structurally similar compounds?
- Methodological Answer : Differences in assay protocols (e.g., cell lines, incubation times) introduce variability. Use harmonized guidelines (e.g., OECD for toxicity). Meta-analyses of published data identify outliers due to impurities or unaccounted stereochemistry .
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
